molecular formula C19H28N4O2 B7466577 N1'-Benzyl-[1,4'-bipiperidine]-1',4'-dicarboxamide

N1'-Benzyl-[1,4'-bipiperidine]-1',4'-dicarboxamide

Cat. No.: B7466577
M. Wt: 344.5 g/mol
InChI Key: LMTJKSWLWMLFNM-UHFFFAOYSA-N
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Description

N1’-Benzyl-[1,4’-bipiperidine]-1’,4’-dicarboxamide is a complex organic compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a bipiperidine core, which is further functionalized with dicarboxamide groups. The unique structure of N1’-Benzyl-[1,4’-bipiperidine]-1’,4’-dicarboxamide makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1’-Benzyl-[1,4’-bipiperidine]-1’,4’-dicarboxamide typically involves multiple steps, starting from the preparation of the bipiperidine core One common method involves the coupling of two piperidine rings through a series of reactions, including alkylation and cyclization

Industrial Production Methods

Industrial production of N1’-Benzyl-[1,4’-bipiperidine]-1’,4’-dicarboxamide often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1’-Benzyl-[1,4’-bipiperidine]-1’,4’-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1’-Benzyl-[1,4’-bipiperidine]-1’,4’-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1’-Benzyl-[1,4’-bipiperidine]-1’,4’-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-Benzyl-N2-{2-[(2,3,4-trimethoxybenzyl)amino]-ethyl}ethane-1,2-diamine: A compound with similar structural features but different functional groups.

    Benzylpiperidine derivatives: Compounds with a benzyl group attached to a piperidine ring, sharing some structural similarities.

Uniqueness

N1’-Benzyl-[1,4’-bipiperidine]-1’,4’-dicarboxamide is unique due to its specific combination of functional groups and the bipiperidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-N-benzyl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c20-17(24)19(23-11-5-2-6-12-23)9-13-22(14-10-19)18(25)21-15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTJKSWLWMLFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)NCC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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